molecular formula C23H28N4O B11074901 3-[(E)-(4-methoxyphenyl)diazenyl]-1,2-dimethyl-4-(piperidin-1-ylmethyl)-1H-indole

3-[(E)-(4-methoxyphenyl)diazenyl]-1,2-dimethyl-4-(piperidin-1-ylmethyl)-1H-indole

Cat. No.: B11074901
M. Wt: 376.5 g/mol
InChI Key: ZJPMCMIGKOMOIT-UHFFFAOYSA-N
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Description

3-[(E)-2-(4-METHOXYPHENYL)-1-DIAZENYL]-1,2-DIMETHYL-4-(PIPERIDINOMETHYL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that includes a methoxyphenyl group, a diazenyl group, and a piperidinomethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-(4-METHOXYPHENYL)-1-DIAZENYL]-1,2-DIMETHYL-4-(PIPERIDINOMETHYL)-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-(4-METHOXYPHENYL)-1-DIAZENYL]-1,2-DIMETHYL-4-(PIPERIDINOMETHYL)-1H-INDOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of indole-2-carboxylic acid derivatives, while reduction may yield various reduced forms of the compound .

Scientific Research Applications

3-[(E)-2-(4-METHOXYPHENYL)-1-DIAZENYL]-1,2-DIMETHYL-4-(PIPERIDINOMETHYL)-1H-INDOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(E)-2-(4-METHOXYPHENYL)-1-DIAZENYL]-1,2-DIMETHYL-4-(PIPERIDINOMETHYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-2-(4-METHOXYPHENYL)-1-DIAZENYL]-1,2-DIMETHYL-4-(PIPERIDINOMETHYL)-1H-INDOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H28N4O

Molecular Weight

376.5 g/mol

IUPAC Name

[1,2-dimethyl-4-(piperidin-1-ylmethyl)indol-3-yl]-(4-methoxyphenyl)diazene

InChI

InChI=1S/C23H28N4O/c1-17-23(25-24-19-10-12-20(28-3)13-11-19)22-18(8-7-9-21(22)26(17)2)16-27-14-5-4-6-15-27/h7-13H,4-6,14-16H2,1-3H3

InChI Key

ZJPMCMIGKOMOIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC=C2N1C)CN3CCCCC3)N=NC4=CC=C(C=C4)OC

Origin of Product

United States

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